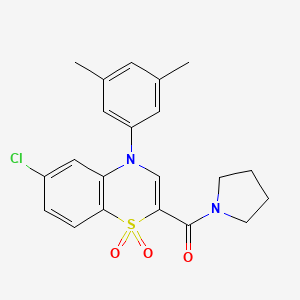

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound is a benzothiazine derivative featuring a 3,5-dimethylphenyl group at position 4, a chlorine atom at position 6, and a pyrrolidine-1-carbonyl moiety at position 2. Its molecular formula is C₂₂H₂₀ClN₂O₃S, with a molecular weight of 436.92 g/mol (calculated). The benzothiazine core is substituted with electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its electronic properties and biological interactions. Life Chemicals lists this compound in various quantities (1 mg to 40 mg) with prices ranging from $54.0 to $140.0, indicating its availability for research purposes .

Properties

IUPAC Name |

[6-chloro-4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-7-3-4-8-23)28(26,27)19-6-5-16(22)12-18(19)24/h5-6,9-13H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOPFJGFSNVTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable carbonyl compound.

Introduction of the Chloro and Dimethylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of the Pyrrolidine-1-carbonyl Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Benzothiazine Derivatives

Key Observations :

- The 3-chloro-4-fluorophenyl substituent () introduces halogen atoms, which may improve binding affinity in hydrophobic pockets of biological targets. The 4-(trifluoromethoxy)phenyl group () adds trifluoromethoxy, a lipophilic and electron-withdrawing group, which could enhance membrane permeability .

- Commercial Viability :

Comparison with Heterocyclic Compounds from Other Studies

Thiazolo-Pyrimidine Derivatives ()

Key differences include:

- Synthesis: Thiazolo-pyrimidines are synthesized via condensation of thiouracil derivatives with aldehydes, yielding 68% for 11a .

- Spectroscopic Profiles : The target benzothiazine’s NMR and IR data are unavailable, but 11a shows distinct signals for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹), with a molecular ion peak at m/z 386 .

Pyrimido-Quinazoline Derivatives ()

Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) features a fused quinazoline-pyrimidine system. Unlike the target benzothiazine, it lacks the pyrrolidine-1-carbonyl group but includes a nitrile moiety, which may confer different reactivity or solubility .

Biological Activity

6-Chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H21ClN2O3S

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds related to benzothiazine structures exhibit significant antimicrobial properties. A related study highlighted that derivatives of 1,4-benzothiazine demonstrated protective effects against murine candidiasis by enhancing the immune response:

- Mechanism : The compound increased circulating neutrophil levels and enhanced phagocytosis and killing activities of macrophages. This was correlated with the induction of nitric oxide synthesis and tumor necrosis factor alpha production .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has also been explored. Studies have shown that these compounds can inhibit tumor growth through various mechanisms:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cancer cell proliferation in vitro. For instance, it may induce apoptosis in cancer cells by activating caspase pathways.

- Case Study : A specific study on a related benzothiazine compound demonstrated its ability to reduce tumor size in animal models by modulating signaling pathways involved in cell survival and proliferation.

Data Table: Biological Activities of Related Compounds

Research Findings

Several studies have focused on the biological activities of benzothiazine derivatives:

- Antifungal Mechanisms : A study highlighted that a benzothiazine derivative increased the efficacy of fluconazole against candidiasis by enhancing macrophage activity .

- Cytotoxic Effects : Research has shown that certain benzothiazines can induce cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways.

- Immune Modulation : The compound's ability to modulate immune responses suggests potential applications in immunotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.